molecular formula C11H8FN3O2 B14038902 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione

5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione

Cat. No.: B14038902
M. Wt: 233.20 g/mol
InChI Key: IXGVBSFCVSLBGK-UHFFFAOYSA-N
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Description

5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. The presence of the indole moiety, particularly with a fluorine substitution, enhances its potential for various applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione typically involves the reaction of 6-fluoroindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Scientific Research Applications

5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety allows it to bind to enzymes and receptors, modulating their activity. The fluorine substitution enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-indol-3-yl)imidazolidine-2,4-dione
  • 5-(7-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione
  • 5-(1H-indol-3-yl)methylidene-imidazolidine-2,4-dione

Uniqueness

The presence of the fluorine atom in 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione distinguishes it from other similar compounds. Fluorine enhances the compound’s metabolic stability and bioavailability, making it more effective in its applications .

Properties

Molecular Formula

C11H8FN3O2

Molecular Weight

233.20 g/mol

IUPAC Name

5-(6-fluoro-1H-indol-3-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H8FN3O2/c12-5-1-2-6-7(4-13-8(6)3-5)9-10(16)15-11(17)14-9/h1-4,9,13H,(H2,14,15,16,17)

InChI Key

IXGVBSFCVSLBGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C3C(=O)NC(=O)N3

Origin of Product

United States

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